molecular formula C30H39OP B1612857 Tris(4-tert-butylphenyl)phosphine oxide CAS No. 29942-35-6

Tris(4-tert-butylphenyl)phosphine oxide

Cat. No.: B1612857
CAS No.: 29942-35-6
M. Wt: 446.6 g/mol
InChI Key: PNWKMUUTDFAROK-UHFFFAOYSA-N
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Description

Tris(4-tert-butylphenyl)phosphine oxide is an organophosphorus compound with the molecular formula C30H39OP. It is characterized by the presence of three 4-tert-butylphenyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(4-tert-butylphenyl)phosphine oxide can be synthesized through the oxidation of tris(4-tert-butylphenyl)phosphine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the phosphine oxide without over-oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tris(4-tert-butylphenyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur under harsh conditions, leading to the formation of phosphonic acids.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The compound can participate in substitution reactions where the tert-butylphenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Tris(4-tert-butylphenyl)phosphine.

    Substitution: Various substituted phosphine oxides depending on the substituents used.

Scientific Research Applications

Tris(4-tert-butylphenyl)phosphine oxide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.

    Biology: Investigated for its potential as a stabilizing agent for proteins and enzymes.

    Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of high-performance polymers and materials due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which tris(4-tert-butylphenyl)phosphine oxide exerts its effects is primarily through its ability to coordinate with metal centers in catalytic processes. The phosphorus atom in the compound acts as a donor, forming stable complexes with transition metals. These complexes facilitate various chemical transformations, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Tris(4-methylphenyl)phosphine oxide
  • Tris(4-fluorophenyl)phosphine oxide
  • Tris(4-methoxyphenyl)phosphine oxide

Uniqueness

Tris(4-tert-butylphenyl)phosphine oxide is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and enhance the stability of the compound. This steric effect also influences the compound’s reactivity and selectivity in catalytic processes, making it a valuable ligand in various chemical reactions.

Properties

IUPAC Name

1-bis(4-tert-butylphenyl)phosphoryl-4-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39OP/c1-28(2,3)22-10-16-25(17-11-22)32(31,26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWKMUUTDFAROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618991
Record name Tris(4-tert-butylphenyl)(oxo)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29942-35-6
Record name Tris(4-tert-butylphenyl)(oxo)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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